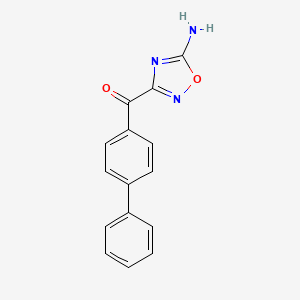
Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1'-biphenyl)-4-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1’-biphenyl)-4-yl)- is a complex organic compound featuring a methanone group attached to a 5-amino-1,2,4-oxadiazole ring and a biphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1’-biphenyl)-4-yl)- typically involves multiple steps:
Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Amination: Introduction of the amino group at the 5-position of the oxadiazole ring can be achieved through nucleophilic substitution reactions.
Coupling with Biphenyl: The biphenyl moiety can be introduced via cross-coupling reactions such as Suzuki or Stille coupling, using appropriate biphenyl halides and organometallic reagents.
Methanone Formation: The final step involves the formation of the methanone group, which can be achieved through oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methanone group can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The methanone group can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 under acidic or basic conditions.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.
Substitution: Halogenating agents (e.g., NBS for bromination) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1’-biphenyl)-4-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its distinct functional groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the oxadiazole ring, known for its bioactivity, makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In the industrial sector, Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1’-biphenyl)-4-yl)- can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1’-biphenyl)-4-yl)- depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanone, (5-amino-1,2,4-oxadiazol-3-yl)(phenyl)-: Lacks the biphenyl moiety, which may affect its reactivity and binding properties.
Methanone, (5-amino-1,2,4-oxadiazol-3-yl)(4-methylphenyl)-: Contains a methyl group on the phenyl ring, potentially altering its steric and electronic properties.
Methanone, (5-amino-1,2,4-oxadiazol-3-yl)(4-chlorophenyl)-: The presence of a chlorine atom can influence its reactivity and biological activity.
Uniqueness
Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1’-biphenyl)-4-yl)- is unique due to the combination of the biphenyl moiety and the oxadiazole ring. This structural arrangement provides a distinct set of chemical and physical properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
51807-76-2 |
|---|---|
Molekularformel |
C15H11N3O2 |
Molekulargewicht |
265.27 g/mol |
IUPAC-Name |
(5-amino-1,2,4-oxadiazol-3-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C15H11N3O2/c16-15-17-14(18-20-15)13(19)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18) |
InChI-Schlüssel |
BSFQIXFSSKCZCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=NOC(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


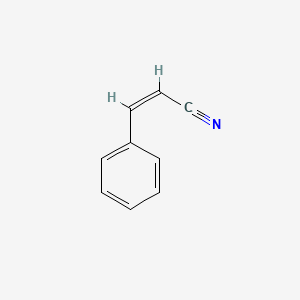
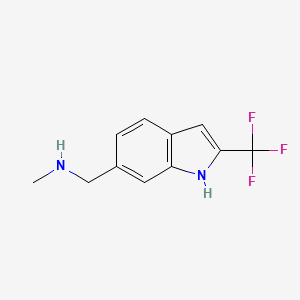
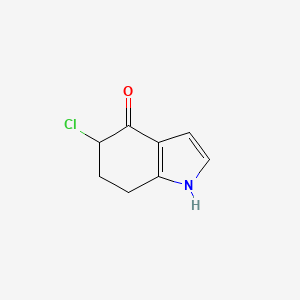




![4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13114879.png)

![[2,2'-Bipyridine]-5-carbonyl chloride](/img/structure/B13114901.png)
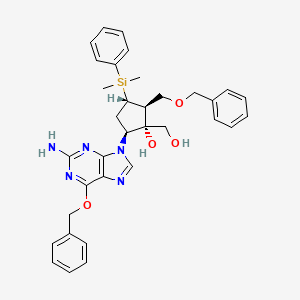
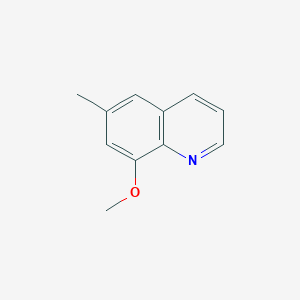
![6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13114920.png)

